(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

Catalog No.
S6880517
CAS No.
561055-27-4
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carbox...

CAS Number

561055-27-4

Product Name

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m0/s1

InChI Key

FYOFPRGAVPMDRY-WDEREUQCSA-N

SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2

Canonical SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is a chiral compound with the molecular formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of 206.24 g/mol. This compound features a cyclopropane ring substituted with a benzyloxy group and a carboxylic acid functional group, contributing to its unique chemical properties. The compound is identified by its CAS number 561055-27-4 and is often utilized in organic synthesis and pharmaceutical applications due to its structural characteristics and potential biological activity .

  • Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The benzyloxy group can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile employed .

Research indicates that (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid may exhibit significant biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially influencing various biochemical pathways. The presence of the benzyloxy group enhances its binding affinity to target proteins, making it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

  • Cyclopropanation: A benzyloxy-substituted alkene is reacted with a diazo compound in the presence of a transition metal catalyst (such as rhodium or copper) to form the cyclopropane ring.
  • Carboxylation: The resulting cyclopropane intermediate undergoes carboxylation to introduce the carboxylic acid group.

This method allows for the efficient formation of the desired compound while maintaining high yield and purity. Industrial production may utilize continuous flow reactors and high-throughput screening techniques to optimize these synthetic routes for large-scale applications .

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid has diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for potential bioactive properties that may contribute to antimicrobial or anticancer therapies.
  • Medicine: Explored as a chiral intermediate in drug development processes.
  • Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural attributes .

Studies on (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid have focused on its interactions with various biological targets. Its mechanism of action may involve modulation of enzyme activity or receptor signaling pathways. The benzyloxy group enhances its pharmacological profile by improving solubility and bioavailability, which are critical factors in drug design .

Several compounds share structural similarities with (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
(1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acidEnantiomer of (1R,2R); similar structurePotentially different biological activity
Cyclopropane-1-carboxylic acidLacks the benzyloxy groupDifferent reactivity and applications
(1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acidSimilar structure but contains a methoxy groupVariations in chemical reactivity

The uniqueness of (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid lies in its chiral nature and the presence of the benzyloxy group, which significantly influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-24-2023

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